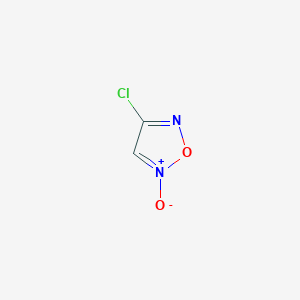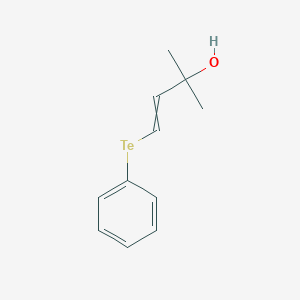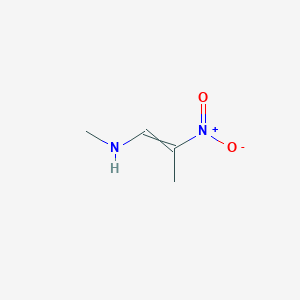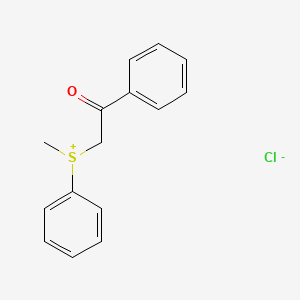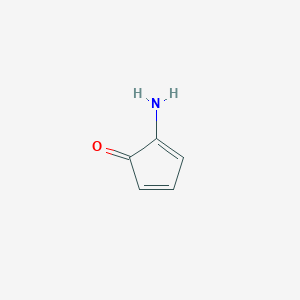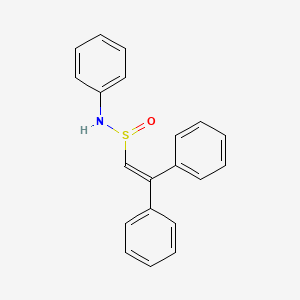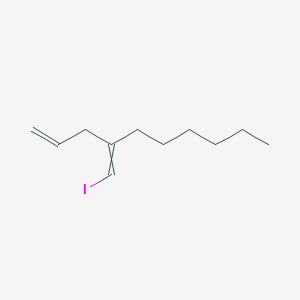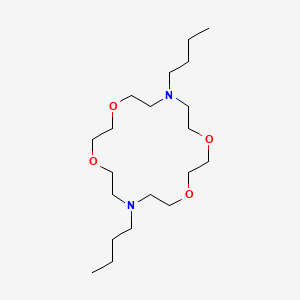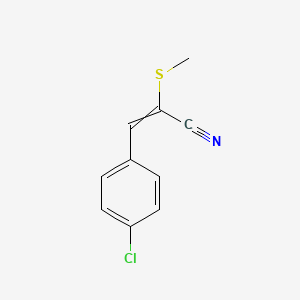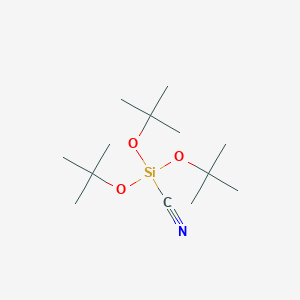
Tri-tert-butoxysilanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butoxysilanecarbonitrile is a silicon-based compound characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with a carbonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butoxysilanecarbonitrile typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base, followed by the introduction of a carbonitrile group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of hydride donors or catalytic hydrogenation.
Substitution: The tert-butoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butoxysilanecarbonitrile finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of tri-tert-butoxysilanecarbonitrile involves its ability to undergo various chemical transformations due to the presence of reactive tert-butoxy and carbonitrile groups. These groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a thiol group.
Tris(tert-butoxy)silanol: Contains three tert-butoxy groups and a hydroxyl group.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Contains three tert-butoxycarbonyl groups attached to an arginine molecule.
Uniqueness: Tri-tert-butoxysilanecarbonitrile is unique due to the presence of both tert-butoxy and carbonitrile groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
110473-67-1 |
|---|---|
Molekularformel |
C13H27NO3Si |
Molekulargewicht |
273.44 g/mol |
IUPAC-Name |
tris[(2-methylpropan-2-yl)oxy]silylformonitrile |
InChI |
InChI=1S/C13H27NO3Si/c1-11(2,3)15-18(10-14,16-12(4,5)6)17-13(7,8)9/h1-9H3 |
InChI-Schlüssel |
YQQKEDKTJYOZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C#N)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


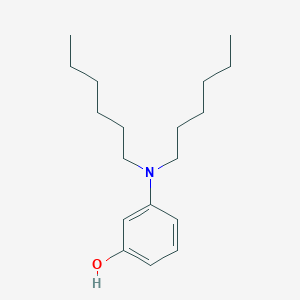
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

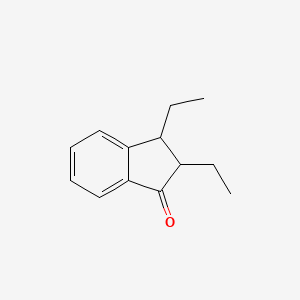
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
